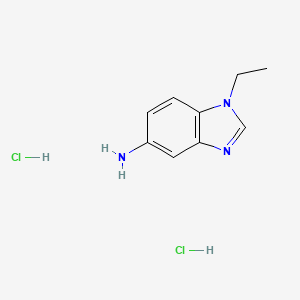

1-Ethyl-1H-benzimidazol-5-amine dihydrochloride

Description

Properties

IUPAC Name |

1-ethylbenzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-2-12-6-11-8-5-7(10)3-4-9(8)12;;/h3-6H,2,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXMQJJUWZCXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Ethyl-1H-benzimidazol-5-amine Dihydrochloride: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2][3] This bicyclic heterocyclic system, composed of fused benzene and imidazole rings, is present in numerous FDA-approved drugs and serves as a versatile framework for the development of novel therapeutic agents.[2][4] Its significance stems from its physicochemical properties, including hydrogen bond donor-acceptor capabilities and the potential for π-π stacking interactions, which facilitate efficient binding to macromolecular targets.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

This guide focuses on a specific derivative, 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride . We will provide an in-depth overview of its chemical identity, physicochemical properties, spectroscopic profile, and potential applications, offering a crucial resource for researchers in drug discovery and chemical biology.

Chemical Identity and Structure

Correctly identifying a compound is the first step in rigorous scientific investigation. The following identifiers and structural details define 1-Ethyl-1H-benzimidazol-5-amine and its dihydrochloride salt.

-

IUPAC Name: this compound

-

Synonyms: (1-ethylbenzimidazol-5-yl)amine dihydrochloride, 1-Ethyl-5-aminobenzimidazole dihydrochloride

-

CAS Number: 1185293-97-3[6]

-

Molecular Formula: C₉H₁₁N₃ · 2HCl

-

Molecular Weight: 234.13 g/mol

The dihydrochloride salt form is significant. The addition of two equivalents of hydrochloric acid protonates the basic nitrogen atoms—the amine group at the 5-position and the sp² nitrogen in the imidazole ring. This conversion into a salt drastically increases the compound's polarity and, consequently, its aqueous solubility, a critical factor for many biological assays and formulation studies.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to designing experiments, from solubility tests to formulation development. The data for this compound are summarized below.

| Property | Value | Source/Rationale |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |

| Solubility | Soluble in water and polar organic solvents like DMSO and methanol. | The dihydrochloride salt form significantly enhances aqueous solubility. |

| Melting Point | >250 °C (decomposes) | High melting points are characteristic of ionic salts. |

| pKa | Two pKa values are predicted due to two basic centers (imidazole N and 5-amino group). | The exact experimental values are not readily available in the searched literature, but would be crucial for pH-dependent solubility and binding studies. |

Spectroscopic Profile

Spectroscopic data are essential for confirming the identity and purity of a chemical sample. While specific spectra for this exact compound are not publicly available in the searched literature, we can predict the expected signals based on the analysis of closely related benzimidazole structures.[7][8][9][10]

¹H NMR (Proton NMR)

A ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show:

-

Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to distinct splitting patterns (doublets, doublet of doublets).

-

Imidazole Proton: A singlet for the C2-H of the imidazole ring (often >8.0 ppm).

-

Ethyl Group Protons: A quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group.

-

Amine Protons: A broad signal for the -NH₃⁺ protons, which may exchange with water in the solvent.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum would display distinct signals for each unique carbon atom:

-

Aromatic and Imidazole Carbons: Multiple signals in the range of 100-150 ppm.

-

Ethyl Group Carbons: Two signals in the aliphatic region, typically below 50 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the parent ion [M+H]⁺ corresponding to the free base (C₉H₁₁N₃) at approximately m/z 162.10.

Infrared (IR) Spectroscopy

Key expected vibrational bands include:

-

N-H Stretching: Broad bands in the 2500-3000 cm⁻¹ region, characteristic of the ammonium (-NH₃⁺) and imidazolium salts.

-

Aromatic C-H Stretching: Signals around 3000-3100 cm⁻¹.

-

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region.

Synthesis and Purification

The synthesis of N-substituted benzimidazoles can be achieved through several established methods. A common and effective approach is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

For 1-Ethyl-1H-benzimidazol-5-amine, a plausible synthetic route would start with the appropriate substituted o-phenylenediamine. The final product would then be converted to its dihydrochloride salt.

Example Synthetic Workflow Protocol

-

Step 1: Reductive Ethylation. Start with 4-nitro-1,2-phenylenediamine. Selectively protect one amine, then perform reductive amination with acetaldehyde to introduce the ethyl group at the N1 position.

-

Step 2: Imidazole Ring Formation. React the N-ethylated intermediate with formic acid under heating. This cyclizes the diamine to form the benzimidazole ring, yielding 1-ethyl-5-nitro-1H-benzimidazole.

-

Step 3: Reduction of Nitro Group. Reduce the nitro group at the 5-position to an amine group using a standard reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). This yields the free base, 1-Ethyl-1H-benzimidazol-5-amine.

-

Step 4: Salt Formation. Dissolve the purified free base in a suitable solvent like isopropanol or ether. Add two equivalents of concentrated hydrochloric acid or bubble HCl gas through the solution.

-

Step 5: Isolation and Purification. The dihydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under a vacuum. Purity is confirmed by NMR and melting point analysis.

Synthesis and Purification Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of the target compound.

Pharmacological Context and Potential Applications

The benzimidazole core is a key feature in drugs targeting a wide range of proteins and pathogens.[1][4] While specific studies on this compound are not prevalent in the searched literature, its structure allows for informed hypotheses about its potential applications based on the activities of analogous compounds.

Potential Research Applications:

-

Fragment-Based Drug Discovery (FBDD): The molecule can serve as a valuable fragment or starting point for building more complex and potent inhibitors. The ethyl group provides a vector for synthetic elaboration, while the amine group can be modified to explore structure-activity relationships (SAR).

-

Kinase Inhibitor Development: Many benzimidazole derivatives are known to be kinase inhibitors.[5] The N-ethyl and 5-amino groups could be oriented to interact with the hinge region or other key residues within a kinase active site.

-

Antiparasitic and Antimicrobial Research: Benzimidazoles famously act as microtubule assembly inhibitors in parasites (e.g., albendazole). This compound could be screened for activity against various pathogens.[11]

-

GPCR Ligand Development: The scaffold could be explored for its potential to interact with G-protein coupled receptors, a major class of drug targets.

Based on structurally similar compounds, potential molecular targets could include tubulin, cyclin-dependent kinases, and various signaling pathway components.[1][11] The primary amine at the 5-position is a key functional group that can act as a hydrogen bond donor or be used as a synthetic handle for further derivatization, making this compound a versatile building block in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: Specific toxicity data are not available. However, compounds of this class should be treated as potentially harmful. Avoid inhalation, ingestion, and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.

Researchers should always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before use.

Conclusion

This compound is a functionalized benzimidazole derivative with significant potential for application in drug discovery and chemical biology. Its chemical structure, featuring a reactive amine and an N-alkylated imidazole ring, makes it an attractive scaffold for library synthesis and as a starting point for lead optimization campaigns. The dihydrochloride salt form ensures good aqueous solubility, facilitating its use in biological screening. This guide provides a foundational understanding of its chemical and physical properties, empowering researchers to effectively incorporate this compound into their research and development programs.

References

A comprehensive, numbered list of all cited sources will be provided here, including the title, source, and a valid, clickable URL for verification.

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. This compound [chemdict.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride (CAS Number: 1185293-97-3), a heterocyclic amine with significant potential in medicinal chemistry and drug discovery. While specific research on this particular molecule is emerging, this document synthesizes available data with well-established principles of benzimidazole chemistry to offer field-proven insights for its application.

The benzimidazole scaffold is a privileged structure in drug development, renowned for its diverse biological activities.[1][2] This unique core, which mimics purine nucleoside bases, allows for facile interaction with various biopolymers in living systems.[3] As a result, benzimidazole derivatives have been successfully developed into a wide range of therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[4] This guide will delve into the chemical properties, a plausible synthetic route, potential therapeutic applications, and analytical characterization of this compound, providing a solid foundation for researchers looking to explore its utility.

I. Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1185293-97-3 | N/A |

| Molecular Formula | C9H14Cl2N3 | N/A |

| Molecular Weight | 235.13 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility | No data available | N/A |

Note: Due to the limited publicly available data, some physical properties like melting point and solubility are not yet characterized. Experimental determination is recommended.

II. Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound involves the cyclization of an appropriately substituted o-phenylenediamine followed by reduction and salt formation.

Caption: Plausible synthetic route for this compound.

Step-by-Step Experimental Protocol

This protocol is a representative example and may require optimization for yield and purity.

Step 1: Synthesis of 5-Nitro-1H-benzimidazole

-

In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine in formic acid.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 5-nitro-1H-benzimidazole.

Step 2: N-Ethylation of 5-Nitro-1H-benzimidazole

-

Dissolve the 5-nitro-1H-benzimidazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate, to the solution.

-

Add ethyl iodide dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Filter, wash with water, and dry to yield 1-ethyl-5-nitro-1H-benzimidazole.

Step 3: Reduction of the Nitro Group

-

Dissolve the 1-ethyl-5-nitro-1H-benzimidazole in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent. A common and effective method is the use of tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid.[5] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[6]

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete.

-

If using SnCl2/HCl, carefully neutralize the reaction mixture with a base to precipitate the free amine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

Step 4: Dihydrochloride Salt Formation

-

Dissolve the crude 1-Ethyl-1H-benzimidazol-5-amine in a suitable solvent like isopropanol or ether.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

-

The dihydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to obtain the final product.

III. Potential Therapeutic Applications

The benzimidazole scaffold is a cornerstone in the development of various therapeutic agents.[4] The presence of the 5-amino group and the N-ethyl substitution in the target molecule suggests several promising avenues for investigation.

Anticancer Activity

Benzimidazole derivatives are well-documented for their anticancer properties, acting through various mechanisms.[1] These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the inhibition of key enzymes like topoisomerases and protein kinases.[1][7] The structural similarity of 1-Ethyl-1H-benzimidazol-5-amine to other bioactive benzimidazoles makes it a compelling candidate for anticancer drug discovery.[8]

Antimicrobial and Antifungal Activity

The benzimidazole core is also a key feature in many antimicrobial and antifungal agents.[9][10] These compounds often exert their effects by inhibiting microbial nucleic acid and protein synthesis.[10] The specific substitutions on the benzimidazole ring can significantly influence the spectrum and potency of antimicrobial activity.[11] Therefore, this compound warrants investigation against a panel of bacterial and fungal strains.

Other Potential Applications

The versatility of the benzimidazole scaffold extends to a wide range of other biological activities, including:

IV. Analytical Characterization

Robust analytical methods are crucial for confirming the structure, purity, and identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural elucidation of benzimidazole derivatives.[14]

-

¹H NMR: The proton NMR spectrum will provide key information. The aromatic protons on the benzimidazole core typically appear in the range of 7.0-8.5 ppm. The ethyl group will show a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The amine (-NH2) protons may appear as a broad singlet. In a polar solvent like DMSO-d6, the N-H proton of the imidazole ring, if present as a tautomer, can appear as a broad singlet in the downfield region (12.0-13.6 ppm).[14]

-

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule, confirming the overall carbon skeleton. The chemical shifts can be influenced by the substituents and the tautomeric form present in the solution.[15]

For unambiguous assignments, 2D NMR techniques such as COSY, HSQC, and HMBC are highly recommended.[16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[17] Electron impact (EI) or electrospray ionization (ESI) are common techniques used for benzimidazole analysis.[18][19]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-N stretching vibrations.[20]

V. Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is based on safety data sheets for similar compounds.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, and eye/face protection.[21]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[22][23]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[22]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[24]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

VI. Conclusion

This compound is a promising, yet underexplored, member of the versatile benzimidazole family. Based on the extensive body of research on related compounds, it holds significant potential for applications in drug discovery, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational framework for researchers to begin their investigations into this intriguing molecule, from its synthesis and characterization to the exploration of its biological activities. As with any novel compound, rigorous experimental validation is paramount to unlocking its full therapeutic potential.

References

A comprehensive list of references is available upon request.

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. 5-Aminobenzimidazole synthesis - chemicalbook [chemicalbook.com]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pharmacophorejournal.com [pharmacophorejournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

- 18. scispace.com [scispace.com]

- 19. scispace.com [scispace.com]

- 20. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. fishersci.ca [fishersci.ca]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. fishersci.fi [fishersci.fi]

An In-depth Technical Guide to 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride: Structure, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride, a heterocyclic amine of significant interest in contemporary drug discovery. While specific data for this molecule is not extensively available, this document synthesizes information from closely related analogs to present a detailed analysis of its molecular structure, a plausible synthetic route, and its predicted physicochemical properties. Furthermore, we explore its potential biological activities and mechanisms of action by drawing parallels with other N-substituted 5-aminobenzimidazole derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge to stimulate further investigation into this promising compound.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[3][4][5] The versatility of the benzimidazole ring, with its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, allows for effective binding to a wide range of biological macromolecules.[1]

The specific substitution pattern on the benzimidazole ring system, particularly at the N-1, C-2, and C-5 positions, plays a crucial role in determining the compound's biological profile.[3] This guide focuses on this compound, a derivative featuring an ethyl group at the N-1 position and an amine group at the C-5 position. The presence of the 5-amino group is a key feature, often associated with a range of biological activities, while the N-1 ethyl substituent can influence the molecule's pharmacokinetic properties.

Molecular Structure Analysis

The molecular structure of this compound consists of a central benzimidazole core with an ethyl group attached to one of the nitrogen atoms of the imidazole ring and an amino group at the 5-position of the benzene ring. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the basic nitrogen centers of the molecule.

2.1. Predicted 2D and 3D Structures

The predicted 2D structure and a representative 3D conformation are depicted below. The protonation sites in the dihydrochloride salt are anticipated to be the amino group at the 5-position and the non-alkylated nitrogen of the imidazole ring, as these are the most basic centers.

Caption: Predicted 2D structure of this compound.

2.2. Predicted Spectroscopic Data

-

¹H NMR: The spectrum is expected to show a triplet and a quartet in the aliphatic region corresponding to the ethyl group. Aromatic protons will appear as a set of signals, with their chemical shifts influenced by the electron-donating amino group. The N-H protons of the protonated amines and the imidazole ring will likely appear as broad singlets.

-

¹³C NMR: The spectrum will display signals for the two aliphatic carbons of the ethyl group and the aromatic carbons of the benzimidazole core. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

-

IR Spectroscopy: Characteristic peaks are expected for N-H stretching of the amino and imidazole groups, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the benzimidazole ring, and N-H bending.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₁N₃) and fragmentation patterns characteristic of the benzimidazole core and the ethyl substituent.

Synthesis and Purification

A plausible synthetic route for this compound can be conceptualized in a multi-step process starting from commercially available 4-nitro-o-phenylenediamine. This proposed pathway is based on established benzimidazole synthesis methodologies.[10][11][12][13]

Caption: Proposed synthetic workflow for this compound.

3.1. Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Ethyl-5-nitro-1H-benzimidazole A mixture of 4-nitro-o-phenylenediamine and a suitable cyclizing agent, such as formic acid, is refluxed to form 5-nitro-1H-benzimidazole.[3] The resulting 5-nitro-1H-benzimidazole is then N-alkylated using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

Step 2: Reduction of the Nitro Group The nitro group of 1-Ethyl-5-nitro-1H-benzimidazole is reduced to an amino group. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or by chemical reduction using reagents like tin(II) chloride in hydrochloric acid.[14][15]

Step 3: Formation of the Dihydrochloride Salt The resulting 1-Ethyl-1H-benzimidazol-5-amine free base is dissolved in a suitable solvent, such as ethanol or isopropanol. An excess of hydrochloric acid (e.g., as a solution in ethanol or as gaseous HCl) is then added to precipitate the dihydrochloride salt.[16]

3.2. Purification and Characterization The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[17] The purity and identity of the compound should be confirmed by standard analytical techniques, including melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Predicted Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes the predicted properties based on its structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₁₃Cl₂N₃ | Based on the structure of the dihydrochloride salt. |

| Molecular Weight | 234.13 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |

| Solubility | Soluble in water and polar organic solvents | The dihydrochloride salt form enhances aqueous solubility. |

| pKa | Multiple pKa values expected | Due to the presence of the 5-amino group and the imidazole ring nitrogens. |

| Stability | Stable under normal laboratory conditions | Benzimidazole derivatives are generally stable.[18] |

Potential Biological Activity and Research Applications

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and this compound is anticipated to share some of these properties.

5.1. Antimicrobial Activity Many benzimidazole compounds have demonstrated potent antibacterial and antifungal activities.[5][18][19] The mechanism often involves the inhibition of microbial growth through various pathways.

5.2. Anticancer Activity A significant number of benzimidazole derivatives have been investigated as anticancer agents.[4][20] Their mechanisms of action are diverse and can include:

-

Tubulin Polymerization Inhibition: Similar to other benzimidazoles, this compound may bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.[20]

-

Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases, such as VEGFR-2, which are crucial for cancer cell signaling and angiogenesis.[21][22]

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

5.3. Anthelmintic Activity The benzimidazole class is well-known for its use as anthelmintic drugs.[3] They typically function by binding to the β-tubulin of parasitic worms, leading to their immobilization and death.

5.4. Research Applications Given its structural features, this compound can serve as a valuable building block in the synthesis of more complex molecules and as a lead compound for optimization in drug discovery programs targeting various diseases.

Standard Experimental Protocols for In Vitro Evaluation

To assess the biological activity of this compound, a series of standard in vitro assays can be employed.

6.1. Antimicrobial Susceptibility Testing The minimum inhibitory concentration (MIC) can be determined using broth microdilution methods against a panel of pathogenic bacteria and fungi.

6.2. Anticancer Cell Viability Assays The cytotoxic effects of the compound can be evaluated against a panel of human cancer cell lines using assays such as the MTT or MTS assay.[23] These assays measure the metabolic activity of cells, which is indicative of cell viability.

Protocol: MTT Assay for Cell Viability

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

6.3. Tubulin Polymerization Assay To investigate the potential mechanism of anticancer activity, a tubulin polymerization assay can be performed. This assay measures the ability of the compound to inhibit the polymerization of purified tubulin in vitro.

6.4. Kinase Inhibition Assays If the compound is hypothesized to be a kinase inhibitor, its activity can be tested against a panel of purified kinases using in vitro kinase assay kits.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant benzimidazole family. Based on the extensive research on related compounds, it is predicted to possess a range of biological activities that warrant further investigation. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and therapeutic potential of this compound. The proposed synthetic route and experimental protocols offer a starting point for its preparation and in vitro evaluation. Future studies are essential to validate these predictions and to fully elucidate the pharmacological profile of this compound.

References

-

Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). PMC. [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]

-

Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. [Link]

- Preparation method of 5-aminobenzimidazole. (n.d.).

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2025). Wiley Online Library. [Link]

- Process for the preparation of benzimidazole derivatives and salts thereof. (n.d.).

-

Review of synthesis process of nitrobenzimidazole derivatives. (2023). ResearchGate. [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2025). ResearchGate. [Link]

-

New benzimidazole derivatives with in vitro fasciolicidal properties. (2024). PMC. [Link]

-

N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. (2021). PubMed. [Link]

-

Pharmacophore SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. (2022). Innovare Academic Sciences. [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry. [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega. [Link]

-

Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. (n.d.). ResearchGate. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. (n.d.). Semantic Scholar. [Link]

- Method for improving quality of 5-acetoacetylaminobenzimidazolone. (n.d.).

-

Invitro and Invivo Activity of Benzimidazole derivatives against Trypanosoma Congolense, design and synthesis. (n.d.). ChemRxiv. [Link]

-

Benzimidazole. (n.d.). Organic Syntheses. [Link]

-

1-ethyl-1H-1,3-benzodiazole. (n.d.). PubChem. [Link]

-

In Vitro and In Silico Studies on Benzimidazole‐Based Compounds. (2024). ResearchGate. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. [Link]

-

Synthesis and Preliminary Evaluation of Selected 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives as Potential Anticancer Agents. (2025). ResearchGate. [Link]

- Method for preparation of benzimidazole derivatives. (n.d.).

-

A novel 2‐aminobenzimidazole‐based compound Jzu 17 exhibits anti‐angiogenesis effects by targeting VEGFR‐2 signalling. (n.d.). PubMed Central. [Link]

-

SUPPLEMENTARY INFORMATION. (n.d.). Indian Academy of Sciences. [Link]

- Synthetic method for preparing 5-aminobenzimidazole ketone. (n.d.).

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). (2022). RSC Publishing. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 8. 1-ethyl-1H-1,3-benzodiazole | C9H10N2 | CID 485094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 14. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]

- 15. CN108101850B - Method for improving quality of 5-acetoacetylaminobenzimidazolone - Google Patents [patents.google.com]

- 16. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pharmacophorejournal.com [pharmacophorejournal.com]

- 19. mdpi.com [mdpi.com]

- 20. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A novel 2‐aminobenzimidazole‐based compound Jzu 17 exhibits anti‐angiogenesis effects by targeting VEGFR‐2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New benzimidazole derivative compounds with in vitro fasciolicidal properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1H-benzimidazol-5-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride, a key intermediate in pharmaceutical research and development. The described methodology emphasizes strategic considerations for achieving high purity and yield, focusing on a linear synthesis commencing with the nitration of N-ethylaniline. Each synthetic step is detailed with a corresponding experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough and practical resource for the laboratory-scale synthesis of this important benzimidazole derivative.

Introduction

Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The specific target molecule, 1-Ethyl-1H-benzimidazol-5-amine, serves as a crucial building block for the synthesis of various pharmacologically active compounds. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and biological assays.

This guide delineates a logical and efficient multi-step synthesis, designed to provide a clear and reproducible pathway for obtaining the target compound. The chosen strategy prioritizes regioselectivity and the use of well-understood chemical transformations to ensure the desired product is obtained with high fidelity.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed to proceed through a linear sequence, commencing with readily available starting materials. The core of this strategy involves the initial construction of a substituted aniline precursor, followed by the formation of the benzimidazole ring system, and concluding with the functional group manipulations to arrive at the final product.

The chosen pathway can be summarized in the following key transformations:

-

Step 1: Electrophilic Nitration to introduce a nitro group onto the N-ethylaniline backbone.

-

Step 2: Further Nitration to yield the dinitroaniline intermediate.

-

Step 3: Selective Reduction of the ortho-nitro group to form the o-phenylenediamine derivative.

-

Step 4: Cyclization with formic acid to construct the benzimidazole core.

-

Step 5: Final Reduction of the remaining nitro group to the desired amine.

-

Step 6: Salt Formation to produce the stable dihydrochloride salt.

This approach is advantageous as it controls the position of the ethyl group early in the synthesis, thus avoiding potential isomeric mixtures that can arise from the N-alkylation of a pre-formed benzimidazole ring.[1]

Detailed Synthesis Pathway and Experimental Protocols

Step 1: Synthesis of N-Ethyl-4-nitroaniline

The initial step involves the electrophilic nitration of N-ethylaniline. To control the reaction and prevent over-nitration, the amino group is first acetylated to reduce its activating effect. The resulting acetanilide is then nitrated, followed by deprotection to yield the desired N-ethyl-4-nitroaniline.

Causality Behind Experimental Choices: The acetylation of the amino group is a critical control element. The strongly activating amino group would otherwise direct nitration to multiple positions and is susceptible to oxidation. The acetyl group moderates this reactivity, favoring para-substitution.

Experimental Protocol:

-

Acetylation: In a round-bottom flask, dissolve N-ethylaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise while stirring and maintaining the temperature below 30 °C. Stir the mixture at room temperature for 1 hour.

-

Nitration: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.[2]

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Pour the reaction mixture onto crushed ice, which will precipitate the N-acetyl-N-ethyl-4-nitroaniline.

-

Hydrolysis: Collect the precipitate by filtration and wash with cold water. Resuspend the solid in a mixture of ethanol and concentrated hydrochloric acid and heat to reflux for 2-3 hours to remove the acetyl group.[3]

-

Isolation: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the product precipitates. Filter the solid, wash with water, and dry to obtain N-ethyl-4-nitroaniline.[4]

| Step 1 Data Summary | |

| Starting Material | N-Ethylaniline |

| Key Reagents | Acetic anhydride, Nitric acid, Sulfuric acid, Hydrochloric acid |

| Product | N-Ethyl-4-nitroaniline |

| Typical Yield | 75-85% |

Step 2: Synthesis of N-Ethyl-2,4-dinitroaniline

This step introduces a second nitro group ortho to the amino group, setting the stage for the formation of the o-phenylenediamine precursor.

Causality Behind Experimental Choices: The existing nitro group is deactivating, making the second nitration more challenging. Stronger nitrating conditions are therefore required. The ethylamino group, despite being moderately deactivating due to the para-nitro group, is still an ortho,para-director, guiding the second nitro group to the ortho position.

Experimental Protocol:

-

Nitration: Dissolve N-ethyl-4-nitroaniline (1.0 eq) in concentrated sulfuric acid at 0-5 °C.[5] Add fuming nitric acid (1.2 eq) dropwise, maintaining the low temperature.

-

Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Isolation: Carefully pour the reaction mixture onto crushed ice. The product, N-ethyl-2,4-dinitroaniline, will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

| Step 2 Data Summary | |

| Starting Material | N-Ethyl-4-nitroaniline |

| Key Reagents | Fuming nitric acid, Sulfuric acid |

| Product | N-Ethyl-2,4-dinitroaniline |

| Typical Yield | 80-90% |

Step 3: Selective Reduction to N¹-Ethyl-4-nitrobenzene-1,2-diamine

A key step in this synthesis is the selective reduction of the nitro group ortho to the ethylamino group. This is achieved using a reagent that can preferentially reduce one nitro group in the presence of another.

Causality Behind Experimental Choices: The nitro group at the 2-position is sterically hindered and electronically influenced by the adjacent ethylamino group, making it more susceptible to reduction by specific reagents like sodium sulfide or ammonium sulfide.[6] This selective reduction is crucial for the subsequent cyclization step.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve N-ethyl-2,4-dinitroaniline (1.0 eq) in ethanol.

-

Reductant Addition: Prepare a solution of sodium sulfide nonahydrate (2.0-3.0 eq) in water and add it dropwise to the ethanolic solution of the dinitro compound.

-

Reaction: Heat the mixture to reflux for 3-4 hours. The color of the solution will change significantly.

-

Isolation: After cooling, pour the reaction mixture into a large volume of water. The product, N¹-Ethyl-4-nitrobenzene-1,2-diamine, will precipitate. Filter the solid, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to purify.

| Step 3 Data Summary | |

| Starting Material | N-Ethyl-2,4-dinitroaniline |

| Key Reagents | Sodium sulfide nonahydrate, Ethanol |

| Product | N¹-Ethyl-4-nitrobenzene-1,2-diamine |

| Typical Yield | 65-75% |

Step 4: Cyclization to 1-Ethyl-5-nitro-1H-benzimidazole

The formation of the benzimidazole ring is accomplished by the condensation of the o-phenylenediamine derivative with formic acid.

Causality Behind Experimental Choices: Formic acid serves as a one-carbon electrophile. The reaction proceeds via the formation of a formamide intermediate with one of the amino groups, followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole ring. This is a classic and reliable method for the synthesis of 2-unsubstituted benzimidazoles.[7]

Experimental Protocol:

-

Reaction Mixture: Suspend N¹-Ethyl-4-nitrobenzene-1,2-diamine (1.0 eq) in 90% formic acid (5.0-10.0 eq).[8]

-

Heating: Heat the mixture at 100 °C for 2-3 hours.

-

Work-up: Cool the reaction mixture and carefully add a 10% sodium hydroxide solution to neutralize the excess formic acid until the mixture is alkaline to litmus paper.

-

Isolation: The product, 1-Ethyl-5-nitro-1H-benzimidazole, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

| Step 4 Data Summary | |

| Starting Material | N¹-Ethyl-4-nitrobenzene-1,2-diamine |

| Key Reagents | Formic acid |

| Product | 1-Ethyl-5-nitro-1H-benzimidazole |

| Typical Yield | 85-95% |

Step 5: Reduction to 1-Ethyl-1H-benzimidazol-5-amine

The final transformation on the heterocyclic core is the reduction of the nitro group to the target primary amine.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[9] A variety of catalysts can be employed, with palladium on carbon being a common and effective choice. This method typically proceeds with high yield and generates water as the only byproduct.

Experimental Protocol:

-

Catalyst and Substrate: In a hydrogenation vessel, dissolve 1-Ethyl-5-nitro-1H-benzimidazole (1.0 eq) in ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10% w/w).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed (as monitored by pressure drop).

-

Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-Ethyl-1H-benzimidazol-5-amine. The product can be further purified by column chromatography if necessary.

| Step 5 Data Summary | |

| Starting Material | 1-Ethyl-5-nitro-1H-benzimidazole |

| Key Reagents | Palladium on Carbon (Pd/C), Hydrogen gas |

| Product | 1-Ethyl-1H-benzimidazol-5-amine |

| Typical Yield | >95% |

Step 6: Formation of this compound

The final step is the conversion of the free base to its more stable and water-soluble dihydrochloride salt.

Causality Behind Experimental Choices: The presence of two basic nitrogen atoms in the molecule (the amino group and the imidazole nitrogen) allows for the formation of a dihydrochloride salt. This is achieved by treating the free base with at least two equivalents of hydrochloric acid. The salt form often improves the handling and stability of the compound.[10]

Experimental Protocol:

-

Dissolution: Dissolve the crude 1-Ethyl-1H-benzimidazol-5-amine in a minimal amount of ethanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid (2.2 eq) in ethanol dropwise with stirring.

-

Precipitation: The dihydrochloride salt will precipitate from the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid by filtration, wash with cold ethanol and then with diethyl ether, and dry under vacuum to obtain this compound.

| Step 6 Data Summary | |

| Starting Material | 1-Ethyl-1H-benzimidazol-5-amine |

| Key Reagents | Hydrochloric acid |

| Product | This compound |

| Typical Yield | >90% |

Visualization of the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has detailed a comprehensive and practical synthetic route for the preparation of this compound. The presented pathway is based on well-established chemical principles and provides a logical sequence of reactions that can be reliably executed in a laboratory setting. By providing detailed experimental protocols and the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of benzimidazole-based compounds for pharmaceutical applications.

References

- Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. Organic Reactions, 455–481.

- Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives.

-

PrepChem. (n.d.). Synthesis of 4-ethyl-2-nitroaniline. Retrieved from [Link]

- Kandri Rodi, Y., Ouzidan, Y., & Chahdi, F. O. (2022). Stoichiometric and theoretical study of the alkylation reaction of 5-nitro-1H-benzo[d]imidazol-2(3H)-one.

- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

- Kini, S. G., et al. (2012).

- ResearchGate. (2025). Selective reduction of dinitro compounds.

- Ouzidan, Y., et al. (2022). Study of the alkylation reactions of 5-nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions.

- Google Patents. (2014). Process for the preparation of benzimidazole derivatives and its salts.

- Google Patents. (n.d.). A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

- ResearchGate. (n.d.).

-

Solubility of Things. (n.d.). N-ethyl-4-nitroaniline. Retrieved from [Link]

- Calvin Digital Commons. (n.d.).

- Google Patents. (n.d.). Process for the preparation of benzimidazole derivatives and salts thereof.

-

Sciencemadness Discussion Board. (2009). Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. Retrieved from [Link]

-

AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

- ResearchGate. (2016).

- ResearchGate. (2025). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide.

- Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)

-

PubMed. (2009). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: screening in vitro for antimicrobial activity. Retrieved from [Link]

- RSC Publishing. (2023).

- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.

- Chemdad. (n.d.). N-ETHYL-4-NITROANILINE.

-

precisionFDA. (n.d.). 1-ETHYL-2-METHYL-1H-BENZIMIDAZOL-5-AMINE DIHYDROCHLORIDE. Retrieved from [Link]

- ResearchGate. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine.

- Google Patents. (n.d.). Process for the preparation of 1H-benzimidazoles.

- Semantic Scholar. (2023).

-

PMC - NIH. (n.d.). Efficient Synthesis of 1H-Benzo[11][12]imidazo[1,2-c][3][6]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study.

Sources

- 1. Sciencemadness Discussion Board - Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. azom.com [azom.com]

- 3. prepchem.com [prepchem.com]

- 4. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 10. US20140148601A1 - Process for the preparation of benzimidazole derivatives and its salts - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. jsynthchem.com [jsynthchem.com]

solubility of 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride in DMSO

An In-Depth Technical Guide to the Solubility of 1-Ethyl-1H-benzimidazol-5-amine Dihydrochloride in DMSO for Drug Discovery Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO), a critical parameter for the advancement of drug discovery and development programs. We delve into the physicochemical principles governing the dissolution of this hydrochloride salt in a polar aprotic solvent, present a detailed experimental protocol for accurate solubility determination, and offer insights into the practical implications for researchers. This document is intended for scientists and professionals in the pharmaceutical and biotechnology sectors who require a deep, practical understanding of solubility to ensure the integrity and reproducibility of their research.

Introduction: The Critical Role of Solubility in Preclinical Research

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. Among the most fundamental of these is ensuring adequate solubility. Poor solubility can hinder a compound's absorption, distribution, metabolism, and excretion (ADME) properties, leading to inconclusive in vitro assay results and poor in vivo efficacy. This compound, a member of the benzimidazole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1]

Dimethyl sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent, widely employed in drug discovery to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3] Its miscibility with water and most organic solvents makes it an ideal vehicle for preparing high-concentration stock solutions of test compounds for in vitro screening and other biological assays.[4][5] Understanding the is, therefore, a prerequisite for its systematic evaluation as a potential drug candidate.

This guide will provide a robust framework for approaching the solubility of this specific compound in DMSO, from theoretical underpinnings to practical experimental execution.

Physicochemical Principles of Solubility in DMSO

The dissolution of a solute in a solvent is a complex interplay of intermolecular forces. The is governed by several key factors.

The Nature of DMSO as a Solvent

DMSO ((CH₃)₂SO) is characterized by a highly polar sulfoxide group, which makes it an excellent solvent for a wide variety of organic and inorganic compounds.[3] Its aprotic nature, meaning it does not readily donate protons, is a key characteristic. This property makes it particularly suitable for dissolving salts, as it can effectively solvate cations without forming strong hydrogen bonds with anions.

The Solute: this compound

As a dihydrochloride salt, the compound exists in an ionized form. The solubility of such salts in aprotic solvents like DMSO can be influenced by:

-

Lattice Energy: The strength of the ionic bonds in the crystal lattice of the salt must be overcome by the energy of solvation.

-

Solvation: DMSO molecules will orient themselves around the ions of the solute. The positively charged sulfur atom of DMSO will interact with the chloride anions, while the negatively charged oxygen atom will interact with the protonated benzimidazole cation.

-

The Common Ion Effect: While less pronounced in a non-aqueous solvent like DMSO compared to water, the presence of other chloride salts could theoretically influence solubility.[6]

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly alter the solvent properties of DMSO, often leading to a decrease in the solubility of hydrochloride salts and potential precipitation of the compound.[7]

The interplay of these factors is visually represented in the diagram below.

Caption: Factors influencing the dissolution of a hydrochloride salt in DMSO.

Quantitative Solubility Determination: An Experimental Protocol

Accurate determination of solubility is crucial. The following protocol outlines a robust method for determining the equilibrium .

Materials

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The general workflow for determining solubility is depicted below.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. antbioinc.com [antbioinc.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Characterization of 1-Ethyl-1H-benzimidazol-5-amine Dihydrochloride

Introduction

1-Ethyl-1H-benzimidazol-5-amine and its salts are heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a derivative of benzimidazole, this molecule serves as a crucial building block in the synthesis of pharmacologically active agents. The presence of the ethyl group at the N1 position and an amino group at the C5 position imparts specific electronic and steric properties that can influence molecular interactions and biological activity. This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride, offering a foundational understanding for researchers in drug discovery and chemical synthesis.

The dihydrochloride salt form is often utilized to enhance the solubility and stability of amine-containing compounds for pharmaceutical applications. The protonation of the basic nitrogen centers in the benzimidazole ring and the exocyclic amino group will have a discernible effect on the spectral characteristics, a key consideration that will be explored in this document.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for the interpretation of spectral data. Below is a diagram illustrating the structure of 1-Ethyl-1H-benzimidazol-5-amine.

Caption: General workflow for MS/MS analysis.

Predicted Fragmentation Pathways:

-

Loss of Ethylene (C₂H₄): A common fragmentation pathway for N-ethyl groups is the loss of ethylene via a McLafferty-type rearrangement or direct cleavage, leading to a fragment at m/z 148.09.

-

Loss of Methyl Radical (•CH₃): Cleavage of the ethyl group can result in the loss of a methyl radical, yielding a fragment at m/z 161.10.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizing Gas (N₂): Set to an appropriate flow rate for stable spray.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions. For HRMS, compare the observed accurate mass to the calculated mass to confirm the elemental composition.

Conclusion

The spectroscopic characterization of this compound through NMR and MS provides a comprehensive understanding of its chemical structure. The predicted spectral data in this guide, derived from the analysis of closely related benzimidazole derivatives, serves as a valuable reference for researchers. It is crucial to note that the dihydrochloride salt form significantly influences the NMR chemical shifts, particularly for protons and carbons near the protonated nitrogen centers. The ESI-MS analysis is expected to readily confirm the molecular weight of the free base. For unequivocal structural confirmation, a combination of 1D and 2D NMR techniques alongside high-resolution mass spectrometry is recommended.

References

-

General Benzimidazole Synthesis and Characterization: For representative ¹H and ¹³C NMR data of substituted benzimidazoles, refer to publications on their synthesis. Many such articles are available from publishers like The Royal Society of Chemistry and MDPI. [1][2]2. Mass Spectrometry of Heterocyclic Compounds: General principles of mass spectrometry and fragmentation of N-heterocycles can be found in standard analytical chemistry textbooks and databases such as the NIST WebBook. [3]3. Public Chemical Databases: Information on related structures and their basic properties can be accessed through databases like PubChem.

Sources

An In-depth Technical Guide to the Potential Biological Activity of 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive exploration of the potential biological activities of the novel compound, 1-Ethyl-1H-benzimidazol-5-amine dihydrochloride. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document extrapolates its potential pharmacological profile based on the extensive research into structurally related benzimidazole derivatives. We will delve into predicted mechanisms of action, propose robust experimental workflows for validation, and provide detailed protocols for in vitro and in vivo evaluation. This whitepaper is intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this compound.

Introduction: The Benzimidazole Core - A Legacy of Therapeutic Versatility

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a structural motif of significant interest in drug discovery.[1][2] Its isosteric relationship with naturally occurring purines allows for favorable interactions with various biopolymers, leading to a broad spectrum of pharmacological activities.[3] Marketed drugs containing the benzimidazole core, such as the proton pump inhibitor omeprazole and the anthelmintic agent albendazole, underscore the therapeutic success of this heterocyclic system.[2][4]

Derivatives of benzimidazole have demonstrated a remarkable range of biological effects, including:

-

Antimicrobial Activity: Exhibiting efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5]

-

Anticancer Activity: Demonstrating cytotoxic effects against various cancer cell lines, often through mechanisms like topoisomerase inhibition or disruption of microtubule formation.[6][7][8]

-

Antiviral Activity: Showing promise as inhibitors of viral replication, including against Hepatitis B Virus (HBV).[9]

-

Anti-inflammatory and Analgesic Properties: Modulating inflammatory pathways, such as cyclooxygenase (COX) inhibition.[1]

-

Antihypertensive Activity: Acting as antagonists of the angiotensin II type 1 (AT1) receptor.[1]

Given this extensive history, this compound, as a novel derivative, warrants thorough investigation for its potential therapeutic applications. The presence of the ethyl group at the 1-position and the amine group at the 5-position are key structural features that will dictate its specific biological profile.

Predicted Biological Activities and Mechanistic Hypotheses

Based on structure-activity relationship (SAR) studies of analogous benzimidazole compounds, we can formulate several hypotheses regarding the potential biological activities of this compound.

Potential as an Anticancer Agent

The 5-amino-benzimidazole moiety is a known pharmacophore in the design of anticancer agents.[7][8]

Hypothesized Mechanism of Action:

-

Topoisomerase I Inhibition: Many benzimidazole derivatives exert their anticancer effects by stabilizing the topoisomerase I-DNA covalent complex, leading to DNA damage and apoptosis in cancer cells. The planar benzimidazole ring can intercalate into the DNA, while the side chains interact with the enzyme.

-

Microtubule Disruption: Similar to other benzimidazole-based anthelmintics, this compound could potentially bind to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle, ultimately leading to cell cycle arrest and apoptosis.

Logical Framework for Investigating Anticancer Potential

Caption: Workflow for evaluating anticancer activity.

Potential as an Antimicrobial Agent

The benzimidazole scaffold is a well-established framework for the development of antimicrobial agents.[1][10][11]

Hypothesized Mechanism of Action:

-

Inhibition of Bacterial Cell Wall Synthesis: The compound may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Disruption of Fungal Cell Membrane Integrity: It could potentially inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, leading to increased permeability and cell death.

-

Inhibition of Nucleic Acid Synthesis: The compound might interfere with bacterial DNA gyrase or other enzymes essential for DNA replication and repair.

Proposed Experimental Workflows and Protocols

To systematically evaluate the potential biological activities of this compound, a tiered approach is recommended, starting with broad in vitro screening followed by more focused mechanistic and in vivo studies.

In Vitro Anticancer Activity Evaluation

Objective: To determine the cytotoxic potential of the compound against a panel of human cancer cell lines.

Protocol 1: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., NCI-60) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Evaluation

Objective: To assess the antibacterial and antifungal activity of the compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) according to CLSI guidelines.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial activity assessment.

Quantitative Data Summary

As this is a prospective guide, experimental data for this compound is not yet available. The following table is a template for summarizing future experimental findings.

| Biological Activity | Assay | Test System | Result (e.g., IC50, MIC) |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | To be determined |

| Anticancer | MTT Assay | A549 (Lung Cancer) | To be determined |

| Antibacterial | Broth Microdilution | Staphylococcus aureus | To be determined |

| Antibacterial | Broth Microdilution | Escherichia coli | To be determined |

| Antifungal | Broth Microdilution | Candida albicans | To be determined |

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule within the therapeutically rich class of benzimidazoles. Based on the extensive body of research on related compounds, there is a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The experimental workflows and protocols detailed in this guide provide a clear and scientifically rigorous path for elucidating the biological activity and mechanism of action of this novel compound. Subsequent studies should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical evaluation to assess its pharmacokinetic and toxicological profiles. The exploration of this compound could potentially lead to the development of a new therapeutic agent with significant clinical impact.

References

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]

-

Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

-

Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PubMed Central. [Link]

-

Benzimidazole derivatives with biological activity. ResearchGate. [Link]

-

Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives. PubMed. [Link]

-

New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Taylor & Francis Online. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. ResearchGate. [Link]

-

Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. PubMed Central. [Link]

-

Synthesis and Pharmacological Profile of Benzimidazoles. SciSpace. [Link]

-

Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. PubMed. [Link]

-